N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline
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Overview
Description
N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline is an organic compound that features a phenyl group and a pyrazole ring connected via a methylene bridge to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline typically involves the reaction of aniline derivatives with pyrazole derivatives under specific conditions. One common method includes:
Starting Materials: Aniline, pyrazole, and formaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, under reflux conditions.
Procedure: Aniline is first reacted with formaldehyde to form a Schiff base, which is then reacted with pyrazole to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and complex organic molecules.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzyme active sites or receptor proteins, modulating their activity through binding interactions. The methylene bridge and pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-(1H-imidazol-1-ylmethyl)aniline: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-Phenyl-N-(1H-triazol-1-ylmethyl)aniline: Contains a triazole ring, offering different electronic and steric properties.
Uniqueness
N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline is unique due to the presence of the pyrazole ring, which imparts distinct electronic properties and reactivity compared to imidazole or triazole derivatives. This uniqueness can be leveraged in designing compounds with specific biological activities or chemical reactivities.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
N-phenyl-N-(pyrazol-1-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-3-8-15(9-4-1)19(14-18-13-7-12-17-18)16-10-5-2-6-11-16/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFSTKQNDWVLRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CN2C=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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